GNE-490

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

GNE-490 is a highly selective pan-phosphoinositide 3-kinase inhibitor that demonstrates selectivity over mechanistic target of rapamycin. It has good pharmacokinetic parameters and demonstrates knockdown of pathway markers in vivo. This compound is particularly significant in cancer research due to its ability to inhibit the phosphoinositide 3-kinase pathway, which is often deregulated in cancer cells .

Preparation Methods

GNE-490 is synthesized through a series of chemical reactions starting from commercially available starting materialsThe final product is obtained through purification processes such as recrystallization or chromatography .

Chemical Reactions Analysis

GNE-490 undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GNE-490 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the phosphoinositide 3-kinase pathway and its role in various cellular processes.

Biology: It is used to investigate the effects of phosphoinositide 3-kinase inhibition on cell signaling, cell growth, and apoptosis.

Medicine: this compound is being studied for its potential therapeutic applications in cancer treatment, particularly in tumors with deregulated phosphoinositide 3-kinase pathways.

Industry: It is used in the development of new drugs and therapeutic agents targeting the phosphoinositide 3-kinase pathway

Mechanism of Action

GNE-490 exerts its effects by inhibiting the activity of phosphoinositide 3-kinase, a key enzyme in the phosphoinositide 3-kinase/AKT/mechanistic target of rapamycin signaling pathway. This inhibition leads to the suppression of downstream signaling events, resulting in reduced cell proliferation, increased apoptosis, and decreased tumor growth. The molecular targets of this compound include the catalytic subunits of phosphoinositide 3-kinase, which are responsible for the phosphorylation of phosphatidylinositol lipids .

Comparison with Similar Compounds

GNE-490 is unique in its high selectivity for phosphoinositide 3-kinase over mechanistic target of rapamycin, making it a valuable tool for studying phosphoinositide 3-kinase-related events separate from those mediated by mechanistic target of rapamycin. Similar compounds include:

GDC-0941: Another pan-phosphoinositide 3-kinase inhibitor with dual activity against mechanistic target of rapamycin.

GNE-493: A compound with similar pharmacokinetic properties and selectivity profile as this compound

This compound stands out due to its improved metabolic stability and oral bioavailability compared to other inhibitors .

Biological Activity

GNE-490 is a pan-PI3K inhibitor that has garnered attention in recent research due to its potential therapeutic applications in various cancers, particularly those with aberrations in the PI3K/AKT/mTOR signaling pathway. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical models, and implications for future cancer therapies.

This compound functions by inhibiting the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell growth, proliferation, and survival. The PI3K/AKT/mTOR pathway is frequently dysregulated in many cancers, making it a prime target for therapeutic intervention. By blocking this pathway, this compound can induce apoptosis in cancer cells and inhibit tumor growth.

Efficacy in Preclinical Studies

Recent studies have demonstrated the effectiveness of this compound across various cancer models:

- Breast and Prostate Cancer Models : this compound showed significant antitumor activity in mouse xenograft models of breast and prostate cancers. In these studies, tumors treated with this compound exhibited reduced growth compared to control groups .

- Plexiform Neurofibroma Type I (PNF1) : In a study focusing on PNF1 cell lines, this compound displayed notable sensitivity against these cells. The drug's efficacy was assessed using a novel sensitivity measure (ΔS), demonstrating its potential as a therapeutic agent in neurofibromatosis-related tumors .

Table 1: Summary of this compound Efficacy in Preclinical Models

| Cancer Type | Model Type | Efficacy Observed |

|---|---|---|

| Breast Cancer | Mouse Xenograft | Significant tumor growth inhibition |

| Prostate Cancer | Mouse Xenograft | Significant tumor growth inhibition |

| Plexiform Neurofibroma I | Cell Line Study | High sensitivity noted |

Case Studies

-

Case Study: Breast Cancer

A recent study evaluated the response of breast cancer xenografts to this compound treatment. Tumors treated with the compound exhibited a marked decrease in size and proliferation rates compared to untreated controls. Histological analysis revealed increased apoptosis rates within the tumor tissues. -

Case Study: Prostate Cancer

In prostate cancer models, this compound was administered alongside standard treatments. Results indicated that this compound enhanced the therapeutic effects of existing treatments, leading to improved overall survival rates in treated mice.

Research Findings

The biological activity of this compound has been extensively characterized through various methodologies:

- Cell Viability Assays : These assays demonstrated that this compound effectively reduces cell viability in cancer cell lines with active PI3K signaling.

- Western Blot Analysis : This technique was employed to assess the downstream effects of PI3K inhibition by measuring changes in AKT phosphorylation levels, confirming the successful blockade of the pathway .

Table 2: Effects of this compound on Key Signaling Pathways

| Pathway | Effect Observed | Measurement Method |

|---|---|---|

| PI3K/AKT/mTOR | Inhibition of phosphorylation | Western Blot Analysis |

| Apoptosis | Increased apoptotic markers | Flow Cytometry |

Properties

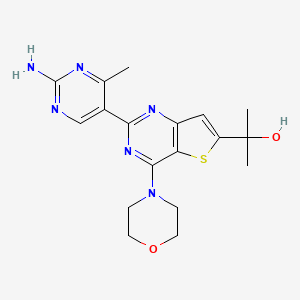

IUPAC Name |

2-[2-(2-amino-4-methylpyrimidin-5-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O2S/c1-10-11(9-20-17(19)21-10)15-22-12-8-13(18(2,3)25)27-14(12)16(23-15)24-4-6-26-7-5-24/h8-9,25H,4-7H2,1-3H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWTVVNNVHWDEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C2=NC3=C(C(=N2)N4CCOCC4)SC(=C3)C(C)(C)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.